methyl 5-chloro-3-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)thiophene-2-carboxylate
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Overview
Description
Thiophene derivatives, including the compound , are captivating due to their potential as biologically active molecules. Thiophene, a five-membered heterocycle containing sulfur (C₄H₄S), exhibits diverse properties and applications. Notably, thiophene derivatives serve as corrosion inhibitors in industrial chemistry and play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Additionally, these compounds possess pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Several synthetic routes lead to thiophene derivatives. Notably, condensation reactions are significant in their synthesis:
Gewald Reaction: In this condensation, sulfur, an α-methylene carbonyl compound, and an α-cyano ester combine to form aminothiophene derivatives.
Paal–Knorr Reaction: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent.
Fiesselmann Reaction: Another condensation method, it employs thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions to yield 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
The compound undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the carbonyl group.
Substitution: Halogenation reactions (e.g., chlorination) can occur at the 5-position of the thiophene ring.
Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications.
Industry: Utilized in material science and organic electronics.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets or pathways. Further research is needed to elucidate these interactions fully.
Comparison with Similar Compounds
While I don’t have information on specific similar compounds, exploring related structures and their unique features would be valuable.
Properties
Molecular Formula |
C19H21ClN2O4S2 |
---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
methyl 5-chloro-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C19H21ClN2O4S2/c1-26-19(23)18-16(14-17(20)27-18)28(24,25)22-12-10-21(11-13-22)9-5-8-15-6-3-2-4-7-15/h2-8,14H,9-13H2,1H3/b8-5+ |
InChI Key |
VUOVEVDCOFQUKA-VMPITWQZSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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